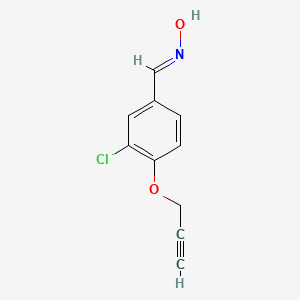

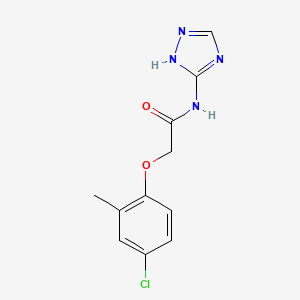

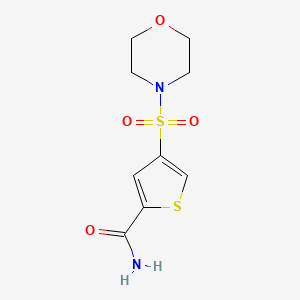

![molecular formula C20H18N2O3S B5557169 [(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)

[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of organic molecules that are of interest due to their complex structures and potential for diverse chemical reactivity and applications. Compounds with similar structures, such as those incorporating benzothiazole, pyrrol, and chromene moieties, have been synthesized and studied for various chemical properties and biological activities.

Synthesis Analysis

Synthetic approaches for similar complex organic molecules often involve multi-step synthesis, including ring closure and opening reactions, as well as the use of specific reagents to introduce functional groups or to enable cyclization. For example, Halim and Ibrahim (2022) described the synthesis of a novel compound through ring opening followed by ring closure reactions, highlighting the importance of specific conditions and reagents in achieving the desired molecular architecture (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using spectral data and computational methods. For instance, quantum chemical calculations and spectral analysis can confirm the structure of synthesized compounds, as demonstrated by Halim and Ibrahim (2022). Such analyses provide insights into the stability and electronic properties of the molecule (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactivity and properties are crucial for understanding the potential applications of a compound. Studies on similar molecules often explore their reactivity towards nucleophiles or electrophiles, their potential for participating in cycloaddition reactions, and their ability to undergo oxidation or reduction. For example, Mitsumoto and Nitta (2004) investigated the oxidizing function of novel pyrrole derivatives, demonstrating their ability to oxidize amines and alcohols under specific conditions (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystal structure, are essential for the practical application and handling of chemical compounds. X-ray diffraction and other spectroscopic methods can be used to determine the crystal structure and to analyze the conformational stability of the molecule.

Chemical Properties Analysis

The chemical properties of a compound, including acidity, basicity, and reactivity towards various chemical reagents, are critical for its functionalization and application. For instance, the study of hydrazones similar to the core structure of interest may reveal differences in conformations and intermolecular hydrogen bonding, providing insights into the compound's chemical behavior (Lindgren et al., 2013).

Scientific Research Applications

Luminescent Coordination Polymers : Research on similar benzothiazole compounds has led to the development of luminescent Zn and Cd coordination polymers. These compounds, including Zn(1,3-BTB) and Cd(1,3-BTB)2(Py)2(H2O)2, exhibit strong fluorescence at room temperature in the solid state, indicating potential applications in optoelectronics and luminescent materials (Jiang et al., 2004).

Metal Complex Synthesis and Structural Studies : The synthesis of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes using ligands derived from similar compounds has been reported. These complexes are characterized by IR, 1H NMR, and XRD, underscoring their potential in coordination chemistry and material science (Sairem et al., 2012).

Functional Models for Enzymatic Reactions : Studies involving iron(III) catecholate complexes of bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine, a structurally related compound, have provided insights into the catalytic activity of enzymes like catechol 1,2-dioxygenase. This research contributes to understanding the mechanisms of enzymatic reactions and designing functional models for these enzymes (Duda et al., 1997).

Organic Synthesis and Reaction Studies : The synthesis and reactions of similar benzothiazole derivatives have been extensively studied. For instance, the reaction of benzothiazole with dimethyl acetylenedicarboxylate in methanol yields various compounds with potential applications in organic synthesis and pharmaceuticals (Ogura et al., 1975).

Antimicrobial Activity of Pyridine Derivatives : Research on pyridine derivatives derived from benzothiazole compounds has shown variable and modest antimicrobial activity. These studies contribute to the development of new antimicrobial agents (Patel et al., 2011).

Quantum Studies and Nonlinear Optical Properties : Detailed quantum studies and analysis of nonlinear optical (NLO) and thermodynamic properties have been conducted on novel compounds structurally related to benzothiazoles. This research provides valuable insights into the electronic structure and potential applications of these compounds in materials science (Halim & Ibrahim, 2022).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzothiazinones, a class of compounds related to benzothiazoles, have been found to exhibit inhibitory activity against Mycobacterium tuberculosis. They target the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), leading to irreversible inactivation of the enzyme .

Future Directions

properties

IUPAC Name |

[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(1,3-benzothiazol-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c23-10-20-9-22(8-15(20)14-3-1-2-4-17(14)25-11-20)19(24)13-5-6-16-18(7-13)26-12-21-16/h1-7,12,15,23H,8-11H2/t15-,20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDNGRXRCIMSHY-FOIQADDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3OCC2(CN1C(=O)C4=CC5=C(C=C4)N=CS5)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C3=CC=CC=C3OC[C@@]2(CN1C(=O)C4=CC5=C(C=C4)N=CS5)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

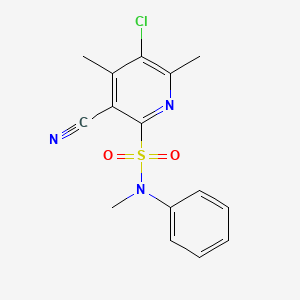

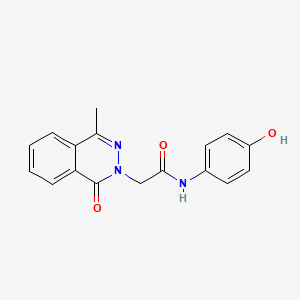

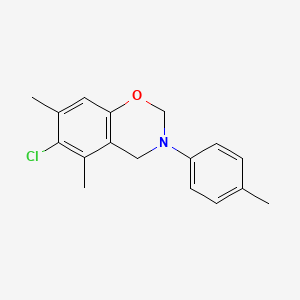

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)

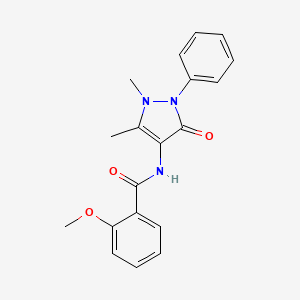

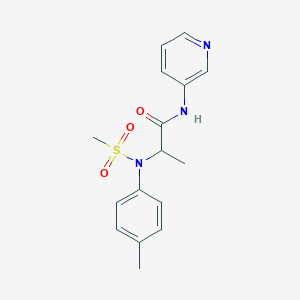

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)

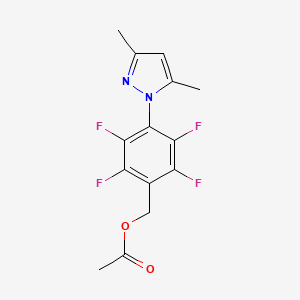

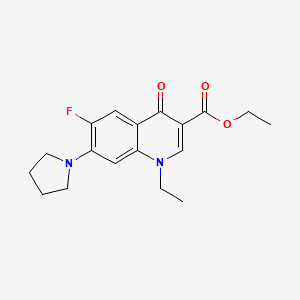

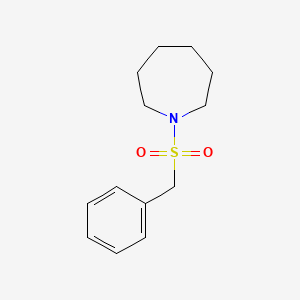

![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)